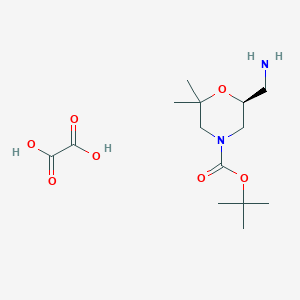

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate

Description

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate (CAS: 1951425-14-1) is a chiral morpholine derivative with a tertiary butyl carbamate group, an aminomethyl substituent at the 6-position, and two methyl groups at the 2,2-positions of the morpholine ring. The oxalate counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. It is available at 97% purity and priced at $530 per 1g .

Properties

IUPAC Name |

tert-butyl (6S)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.C2H2O4/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14;3-1(4)2(5)6/h9H,6-8,13H2,1-5H3;(H,3,4)(H,5,6)/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCZAAPKLLZPSE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951425-14-1 | |

| Record name | 4-Morpholinecarboxylic acid, 6-(aminomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, ethanedioate (1:1), (6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951425-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Aminomethylation: The aminomethyl group is introduced through reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Carboxylation: The carboxylate group is introduced by reacting the intermediate with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

Oxalate Formation: Finally, the oxalate moiety is introduced by reacting the compound with oxalic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted morpholine compounds.

Scientific Research Applications

Chiral Precursor in Organic Synthesis

(S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate serves as a valuable chiral precursor for synthesizing various enantiopure compounds. Its chiral center allows for the introduction of chirality into final products, which is crucial for biological activity. This property makes it particularly useful in the pharmaceutical industry for developing drugs with specific stereochemical configurations.

Medicinal Chemistry

Research indicates that this compound exhibits biological activity, which may include interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is essential for assessing its potential therapeutic effects or toxicity. Studies are ongoing to fully elucidate its pharmacological potential, making it a subject of interest in drug discovery.

Agrochemical Development

The unique properties of this compound also make it relevant in agrochemical applications. Its ability to modify biological pathways can be harnessed to develop new agricultural products that enhance crop yield or resistance to pests.

Case Study 1: Chiral Drug Synthesis

In a study focused on synthesizing chiral drugs, this compound was utilized as a starting material. The research demonstrated that the compound could effectively introduce chirality into the final product, significantly enhancing its biological efficacy compared to racemic mixtures.

Case Study 2: Interaction with Biological Targets

Another research effort investigated the interaction of this compound with specific protein targets. The findings revealed that the compound binds selectively to certain receptors, indicating potential therapeutic applications in treating diseases related to these targets.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Signal Transduction: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Key Compounds:

(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS: 1416445-16-3) Difference: Enantiomeric (R-configuration) with identical functional groups.

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 879403-42-6) Difference: Aminomethyl group at the 2-position instead of 6-position. Similarity Score: 0.84–0.89 .

4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (CAS: 500789-41-3) Difference: Dicarboxylate structure lacking aminomethyl and dimethyl groups. Similarity Score: 1.00 (metric undefined; likely based on molecular weight or scaffold) .

(S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS: 95715-87-0) Difference: Formyl group at the 3-position instead of aminomethyl at 6-position. Similarity Score: 0.89 .

tert-Butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate Difference: Hydroxymethyl substituent at 6-position vs. aminomethyl. Price: €460/250mg, indicating higher cost per gram than the target compound .

Physicochemical and Economic Properties

| Compound (CAS) | Purity (%) | Price (USD) | Key Functional Groups | Similarity Score |

|---|---|---|---|---|

| 1951425-14-1 (Target) | 97 | 530/1g | 6-aminomethyl, 2,2-dimethyl, oxalate | — |

| 1416445-16-3 (R-enantiomer) | — | — | 6-aminomethyl, 2,2-dimethyl | Enantiomer |

| 879403-42-6 | — | — | 2-aminomethyl | 0.84–0.89 |

| 500789-41-3 | — | — | 2,4-dicarboxylate, methyl | 1.00 |

| 95715-87-0 | — | — | 3-formyl | 0.89 |

| 766539-28-0 (N-Boc derivative) | 97 | 586/5g | Carboxymethyl | — |

Notes:

Biological Activity

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate is a synthetic compound characterized by its unique morpholine structure, which includes a tert-butyl group and an aminomethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and related fields.

- Molecular Formula : C₁₄H₂₆N₂O₇

- Molecular Weight : Approximately 334.37 g/mol

- CAS Number : 1951425-14-1

The compound exists primarily as an oxalate salt, which may influence its solubility and stability in various chemical environments.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could lead to altered biochemical processes.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

- Signal Transduction Pathways : The compound could affect cellular signaling pathways, resulting in changes in gene expression and cellular behavior.

Biological Activity Findings

Research indicates that (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exhibits notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

- Cytotoxic Effects : In vitro studies have shown varying degrees of cytotoxicity against different cell lines, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 6-(aminomethyl)morpholine-4-carboxylic acid | 1951425-15-2 | Lacks tert-butyl group; more polar |

| (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | 1951425-16-3 | Enantiomeric form; different activity |

| N,N-Diethyl-2-amino-4-morpholinobutyric acid | 1234567-89-0 | Different side chains; varied interactions |

The unique stereochemistry and functional groups of this compound may impart distinct biological properties compared to these similar compounds.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Antimicrobial Activity : A recent study tested the antimicrobial efficacy of (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate against various pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Cytotoxicity Assessment : In vitro experiments conducted on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects. Further analysis is required to elucidate the underlying mechanisms and therapeutic windows.

- Oxalate Interaction Studies : Research into the interaction of this compound with calcium oxalate crystals demonstrated its potential role in regulating crystallization processes, which could have implications for kidney stone prevention strategies .

Q & A

Basic: How can the stereochemical configuration of (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate be experimentally confirmed?

Methodological Answer:

The (S)-configuration can be confirmed via single-crystal X-ray diffraction (XRD), which provides unambiguous stereochemical data. For morpholine derivatives, XRD analysis reveals bond angles, torsion angles, and hydrogen-bonding networks that define chirality. For example, in related phenylmorpholine compounds, intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, and the spatial arrangement of substituents confirms stereochemistry . Polarimetry or chiral HPLC with a validated chiral stationary phase (e.g., amylose- or cellulose-based columns) can supplement XRD data.

Basic: What purification strategies are recommended for synthesizing high-purity (S)-tert-butyl morpholine derivatives?

Methodological Answer:

Chromatographic techniques (e.g., flash column chromatography using silica gel with gradient elution of ethyl acetate/hexane) are standard. Recrystallization from solvents like ethanol or acetone can further enhance purity. Critical parameters include:

- Solvent polarity optimization to balance solubility and precipitation.

- Temperature control during crystallization to avoid racemization.

Safety protocols (e.g., P210, P233, P240 from ) must be followed due to flammability hazards.

Advanced: How can researchers resolve contradictions in reported pharmacological activities of morpholine derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., α2 adrenergic receptor agonism vs. off-target effects) require:

- Dose-response studies to establish EC50/IC50 values.

- Receptor binding assays (e.g., radioligand displacement) to confirm specificity.

- Structural-activity relationship (SAR) analysis using XRD or computational docking to correlate substituent geometry with activity . For example, hydrogen-bonding patterns in the crystal structure may influence receptor interactions .

Advanced: What methodological challenges arise in chiral analysis of this compound in complex biological matrices?

Methodological Answer:

Chiral separation in matrices (e.g., plasma) requires:

- Sample pretreatment: Protein precipitation (acetonitrile) or solid-phase extraction to remove interferents.

- Chiral HPLC conditions: Use of a Chiralpak® IA-3 column with a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. Validate resolution (Rs > 1.5) and limit of detection (LOD < 0.1 µg/mL) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Refer to hazard codes and preventive measures:

Store in airtight containers under inert gas (P403) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) using the crystal structure (from XRD) as the ligand template. Key steps:

Protein preparation: Retrieve target receptor (e.g., α2 adrenergic receptor) from PDB.

Grid box optimization: Centered on active site residues.

Docking validation: Compare results with known agonists (e.g., dexmedetomidine) .

Hydrogen-bonding motifs (e.g., N–H⋯O) identified in XRD may guide pose prioritization.

Basic: What analytical techniques are used to assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced degradation studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2O) conditions at 40°C.

- HPLC-MS analysis: Monitor degradation products (e.g., tert-butyl group cleavage) using a C18 column and gradient elution.

- Kinetic modeling: Calculate degradation rate constants (k) to predict shelf-life .

Advanced: How do intermolecular interactions influence the compound’s crystallographic packing?

Methodological Answer:

XRD reveals that N–H⋯O and C–H⋯O hydrogen bonds stack molecules along the b-axis, while weak C–H⋯N contacts form a 3D network . These interactions:

- Stabilize the crystal lattice , affecting melting point and solubility.

- Guide co-crystal design for improved bioavailability.

Basic: What environmental precautions are necessary for disposal?

Methodological Answer:

Follow P501 (dispose of contents/container per local regulations) and P304+P340 (evacuate area if inhaled) . Avoid release into waterways (H400) using chemical waste incineration with scrubbing systems.

Advanced: Can this compound serve as a precursor for novel bioactive analogs?

Methodological Answer:

Yes. The aminomethyl group enables derivatization via:

- Reductive amination with ketones/aldehydes.

- Peptide coupling (EDC/HOBt) to introduce pharmacophores.

Monitor steric effects from the 2,2-dimethylmorpholine ring using DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.